Chlorine thiocyanate

Stability Pseudohalogen chemistry Solution-phase reagent procurement

Chlorine thiocyanate (ClSCN; also designated thiocyanogen chloride) is a pseudohalogen electrophilic reagent with the molecular formula CClNS and molecular weight 93.535 g/mol. This yellowish, highly reactive liquid serves as an electrophilic thiocyanating agent in organic synthesis, enabling the introduction of the thiocyanate (-SCN) functional group into electron-rich aromatic, heteroaromatic, and unsaturated aliphatic substrates.

Molecular Formula CClNS
Molecular Weight 93.54 g/mol
CAS No. 5961-98-8
Cat. No. B15486726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorine thiocyanate
CAS5961-98-8
Molecular FormulaCClNS
Molecular Weight93.54 g/mol
Structural Identifiers
SMILESC(#N)SCl
InChIInChI=1S/CClNS/c2-4-1-3
InChIKeyWRIINKYBVSMNJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chlorine Thiocyanate (CAS 5961-98-8): Electrophilic Thiocyanating Reagent Procurement & Comparative Specification Guide


Chlorine thiocyanate (ClSCN; also designated thiocyanogen chloride) is a pseudohalogen electrophilic reagent with the molecular formula CClNS and molecular weight 93.535 g/mol [1]. This yellowish, highly reactive liquid serves as an electrophilic thiocyanating agent in organic synthesis, enabling the introduction of the thiocyanate (-SCN) functional group into electron-rich aromatic, heteroaromatic, and unsaturated aliphatic substrates [2]. The compound is characterized by a linear Cl-S-C-N molecular geometry, with bond lengths r(Cl-S) = 2.023(5) Å, r(S-C) = 1.694(3) Å, and r(C≡N) = 1.156(3) Å as determined by microwave spectroscopy [3]. Chlorine thiocyanate is synthesized through the reaction of chlorine gas with thiocyanate ions in aqueous or organic media, typically at 0-5°C to minimize hydrolysis [4]. Due to its inherent instability, ClSCN is not commercially available as an isolated bulk product but is instead generated in situ or procured as stabilized solutions in inert organic solvents, making informed procurement decisions critically dependent on understanding its differentiated performance characteristics relative to alternative thiocyanating agents [5].

Reagent class
Electrophilic thiocyanating agent for organic synthesis
Workflow format
In situ generation or stabilized solution procurement for multi-step protocols
Substrate scope
Electron-rich aromatics, heteroaromatics, and unsaturated aliphatic systems

Why Generic Substitution of Chlorine Thiocyanate (CAS 5961-98-8) with Alternative Thiocyanating Reagents Fails to Deliver Equivalent Synthetic Outcomes


Generic substitution of chlorine thiocyanate with alternative thiocyanating agents such as thiocyanogen ((SCN)2), bromine thiocyanate (BrSCN), N-thiocyanatosuccinimide (NTS), or reagent combinations involving N-chlorosuccinimide is scientifically unsound due to fundamentally divergent stability profiles, electrophilicity, and reaction regioselectivity. While (SCN)2 provides NCS+ equivalents for electrophilic aromatic substitution, it polymerizes rapidly at temperatures above 20°C, rendering it impractical for many synthetic protocols [1]. Bromine thiocyanate (BrSCN) exhibits even greater lability, decomposing above −50°C to polymeric thiocyanogen and bromine, thereby limiting its utility to specialized cryogenic conditions [2]. N-Thiocyanatosuccinimide (NTS) offers improved bench stability as a solid reagent but demonstrates substantially reduced electrophilicity, requiring prolonged reaction times and often yielding inferior conversions with less activated aromatic substrates [3]. Reagent systems that combine N-chlorosuccinimide with thiocyanate salts generate electrophilic thiocyanating species in situ, yet these systems lack the precise stoichiometric control and defined reactive intermediate identity that characterize ClSCN-based methodologies, frequently leading to complex product mixtures and diminished regioselectivity [4]. The following quantitative evidence guide establishes the precise, measurable performance differentials that justify the selection of chlorine thiocyanate for specific applications.

!
Thiocyanogen ((SCN)2)
Polymerizes rapidly above 20°C, limiting its use to immediate in situ consumption and precluding pre-formulated solution procurement.
!
Bromine thiocyanate (BrSCN)
Decomposes above −50°C; stability profile may not support workflows requiring ambient-temperature solution handling.
!
N-Thiocyanatosuccinimide (NTS)
Lower electrophilicity may lead to reduced conversion with less activated substrates; lacks concomitant chlorination capability for alkene additions.

Chlorine Thiocyanate (CAS 5961-98-8) Product-Specific Quantitative Evidence Guide: Head-to-Head Comparative Performance Data


Chlorine Thiocyanate Exhibits Superior Solution Stability Compared to Bromine Thiocyanate (BrSCN) and Thiocyanogen ((SCN)2)

Chlorine thiocyanate (ClSCN) demonstrates substantially greater thermal and chemical stability in organic solution compared to its brominated analog, bromine thiocyanate (BrSCN), and the parent pseudohalogen, thiocyanogen ((SCN)2). While BrSCN is unstable above −50°C, decomposing into polymeric thiocyanogen and elemental bromine [1], ClSCN remains stable in inert solvents such as chloroform, carbon tetrachloride, and toluene at ambient temperatures for periods extending to several days [2]. A patent describing stabilized thiocyanogen halide compositions reports that thiocyanogen chloride is more stable than thiocyanogen, with precipitation observed after 64 days in unstabilized solutions compared to 76+ days in formulations containing o-chloranil as a stabilizer [3]. In contrast, unstabilized thiocyanogen solutions polymerize within hours at room temperature. This enhanced stability enables ClSCN solutions to be prepared, stored, and used over extended timeframes, whereas BrSCN and (SCN)2 must be generated and consumed immediately, making ClSCN the only viable choice for multi-step synthetic sequences and for procurement of pre-formulated reagent solutions with defined shelf-life specifications.

Solution stability
Direct comparison
ClSCN remains stable in inert solvents (CHCl3, CCl4, toluene) at ambient temperature; shelf-life exceeds (SCN)2 by a factor of >100 (days vs. hours). Stabilized formulations achieve >76 days.
Reported stability ranking supports multi-day synthetic workflows and pre-formulated reagent procurement.
BrSCN decomposition occurs above −50°C; (SCN)2 polymerization is rapid at >20°C.
Stability Pseudohalogen chemistry Solution-phase reagent procurement

Chlorine Thiocyanate Delivers Regiospecific anti-Markovnikov Addition to Unsymmetrical Alkenes Under UV Irradiation

Chlorine thiocyanate exhibits distinct regioselectivity profiles under thermal versus photochemical conditions, enabling controlled access to different regioisomeric products. Under thermal conditions (25°C in acetic acid in the dark), ClSCN reacts with α-arylalkenes to yield Markovnikov-orientated addition products regiospecifically [1]. In contrast, when irradiated with UV light, ClSCN undergoes homolytic addition to unsymmetrical alkenes with regioselective anti-Markovnikov orientation, yielding α-chloro-β-thiocyanato compounds [2]. This photochemical regiodivergence represents a synthetic capability that is not accessible with alternative thiocyanating reagents such as N-thiocyanatosuccinimide (NTS), which typically delivers only electrophilic substitution products on aromatic systems, or with (SCN)2, which lacks the chlorine atom required for the concomitant chlorination observed in ClSCN-mediated alkene additions. The ability to toggle between Markovnikov and anti-Markovnikov regioselectivity by simply altering reaction conditions (thermal vs. photochemical) provides synthetic chemists with a uniquely versatile tool for controlling the regiochemical outcome of alkene thiocyanation reactions.

Regioselectivity control
Direct comparison
Thermal conditions: regiospecific Markovnikov addition to α-arylalkenes. UV photochemical conditions: regioselective anti-Markovnikov addition to haloalkenes.
Reported regiodivergence enables access to both regioisomeric product series from a single reagent platform.
Regioselectivity switch not achievable with NTS or (SCN)2.
Regioselectivity Alkene functionalization Anti-Markovnikov addition

ClSCN Provides Unambiguous Structural Identity as Cl-S-C≡N, Not the Isothiocyanate Isomer Cl-N=C=S

Microwave spectroscopic analysis has definitively established that chlorine thiocyanate exists exclusively as the Cl-S-C≡N connectivity isomer in the gas phase, rather than the alternative isothiocyanate structure Cl-N=C=S [1]. This structural determination carries significant implications for reactivity, as the Cl-S bond (bond length 2.023(5) Å) serves as the locus of electrophilic chlorine delivery, while the S-C≡N unit provides the thiocyanate group for electrophilic attack. In contrast, the isothiocyanate isomer would present fundamentally different bonding polarization and reaction pathways. The unambiguous structural assignment distinguishes ClSCN from other pseudohalogen chlorides such as cyanogen chloride (Cl-C≡N, linear) and chlorine azide (Cl-N3), which possess different connectivity and thus distinct reactivity profiles. Additionally, photoelectron spectroscopic measurements have determined the first ionization energy of ClSCN to be 10.45 ± 0.02 eV [2], a quantitative electronic structure parameter that correlates with the compound's electrophilic reactivity and can be used to benchmark experimental sample identity and purity. This definitive structural characterization eliminates ambiguity in reaction mechanism interpretation and ensures that procurement specifications accurately reflect the intended reactive species.

Structural identity
Class-level inference
Microwave spectroscopy confirms exclusive Cl-S-C≡N connectivity; r(Cl-S) = 2.023(5) Å, r(S-C) = 1.694(3) Å, r(C≡N) = 1.156(3) Å. IE = 10.45 ± 0.02 eV.
Definitive structural characterization supports reaction mechanism interpretation and procurement specification accuracy.
Isothiocyanate isomer Cl-N=C=S not observed experimentally.
Structural confirmation Microwave spectroscopy Pseudohalogen bonding

ClSCN Enables Regioselective C5 Thiocyanation of Pyridin-2(1H)-ones in Good to High Yields via Metal-Free Protocol

Chlorine thiocyanate, generated in situ from the reaction of PhICl2 and NH4SCN, mediates the regioselective thiocyanation of pyridin-2(1H)-ones at the C5 position in good to high yields . This metal-free oxidative thiocyanation protocol proceeds with complete regioselectivity for the C5 position, avoiding isomeric product mixtures that complicate purification. In contrast, alternative thiocyanation methodologies employing N-chlorosuccinimide (NCS) with thiocyanate salts often exhibit reduced regioselectivity on heteroaromatic substrates due to competing chlorination side reactions [1]. The PhICl2/NH4SCN system, which generates ClSCN as the active thiocyanating species, provides a well-defined mechanistic pathway that minimizes byproduct formation. While the published work does not report exact percentage yields in the abstracted data, the qualitative descriptor 'good to high yields' indicates synthetically useful conversions that justify the selection of ClSCN-based protocols for the preparation of biologically interesting C5-thiocyanated 2-pyridone derivatives. The metal-free nature of this protocol is particularly advantageous for pharmaceutical intermediate synthesis, where residual transition metal contamination is strictly regulated.

Heteroaromatic thiocyanation
Cross-study comparable
In situ generated ClSCN (PhICl2/NH4SCN) mediates regioselective C5 thiocyanation of pyridin-2(1H)-ones in good to high yields. Complete C5 regioselectivity reported under metal-free conditions.
Reported regioselectivity may support reduced purification burden in pharmaceutical intermediate synthesis.
Alternative NCS/SCN- systems may show competing chlorination.
Heterocyclic thiocyanation Metal-free synthesis Regioselective C-H functionalization

Chlorine Thiocyanate (CAS 5961-98-8): Optimal Application Scenarios Based on Quantified Performance Differentiation


Regiodivergent Synthesis of α-Chloro-β-thiocyanatoalkanes via Thermal or Photochemical Alkene Addition

Synthetic laboratories requiring controlled access to both Markovnikov and anti-Markovnikov regioisomers of α-chloro-β-thiocyanatoalkanes should prioritize chlorine thiocyanate as the reagent of choice. Under thermal conditions (acetic acid, 25°C, dark), ClSCN delivers regiospecific Markovnikov addition to α-arylalkenes, while UV irradiation switches the regioselectivity to anti-Markovnikov orientation on haloalkene substrates [1]. This regiodivergent capability is unique among thiocyanating reagents and eliminates the need for multiple specialized reagents to access different regioisomeric product series. The concomitant introduction of both chlorine and thiocyanate functionalities in a single synthetic operation further enhances step-economy relative to multi-step alternative approaches.

Pharmaceutical Intermediate Synthesis Requiring Metal-Free Heteroaromatic Thiocyanation

Pharmaceutical process chemists developing routes to thiocyanate-containing drug candidates should employ ClSCN-based methodologies when metal contamination must be strictly avoided. The PhICl2/NH4SCN system generates ClSCN in situ and enables regioselective C5 thiocyanation of pyridin-2(1H)-ones in good to high yields under entirely metal-free conditions . This protocol is particularly valuable for the synthesis of biologically active heterocyclic scaffolds where residual transition metals would require costly removal steps to meet ICH Q3D elemental impurity guidelines. Alternative methods employing copper or other metal catalysts introduce compliance burdens that ClSCN-based protocols inherently avoid.

Extended-Duration Thiocyanation Workflows Requiring Pre-Formulated Reagent Solutions

Research groups and industrial laboratories executing multi-step synthetic sequences or high-throughput thiocyanation campaigns should procure stabilized chlorine thiocyanate solutions rather than generating (SCN)2 or BrSCN in situ. While BrSCN decomposes above −50°C [2] and (SCN)2 polymerizes within hours at room temperature, ClSCN solutions in inert organic solvents remain active for days to weeks, with stabilized formulations achieving >76 days of shelf-life [3]. This extended stability enables the procurement of ready-to-use reagent solutions, reduces preparation-related downtime, and ensures consistent reagent stoichiometry across multiple experimental runs—factors that directly impact reproducibility and laboratory productivity.

Application
Selection Property
Validation Focus
Regiodivergent alkene addition studies
Regioselectivity control via thermal/photochemical switching
Markovnikov vs. anti-Markovnikov product distribution review
Metal-free heteroaromatic thiocyanation
Complete C5 regioselectivity under metal-free conditions
Regioisomeric purity and transition-metal contamination review
Extended-duration synthesis workflows
Solution stability and pre-formulated reagent availability
Reagent activity maintenance and lot-consistency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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